1-(2-Bromoethenyl)-4-chlorobenzene
Description
Significance of Halogenated Alkenyl Arenes in Advanced Synthetic Strategies
Halogenated alkenyl arenes, a class of compounds that includes 1-(2-Bromoethenyl)-4-chlorobenzene, are fundamental building blocks in modern organic synthesis. Their importance stems primarily from their role as versatile substrates in a wide array of transition-metal-catalyzed cross-coupling reactions. researchgate.netrsc.org These reactions have revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom bonds, enabling the construction of complex molecules with high efficiency and selectivity. numberanalytics.com
Vinyl halides, particularly vinyl bromides, are key components in these synthetic strategies. researchgate.net They readily participate in reactions that form new bonds at the sp2-hybridized carbon atom where the halogen is attached. This reactivity is harnessed in several powerful cross-coupling methods, including:
Suzuki-Miyaura Coupling: Reacts vinyl halides with organoboron compounds. numberanalytics.com
Heck Reaction: Couples vinyl halides with alkenes. numberanalytics.com
Sonogashira Coupling: Involves the reaction of vinyl halides with terminal alkynes. numberanalytics.commdpi.com
Negishi Coupling: Uses organozinc reagents with vinyl halides. numberanalytics.com
Stille Coupling: Employs organostannanes as coupling partners for vinyl halides. numberanalytics.com
The mechanism of these reactions, typically catalyzed by palladium or nickel complexes, involves the oxidative addition of the vinyl halide to the metal center, followed by transmetalation and reductive elimination to yield the final product. numberanalytics.com The ability to use these compounds to create intricate molecular frameworks makes halogenated alkenyl arenes indispensable in the synthesis of pharmaceuticals, natural products, and advanced materials. rsc.orgnumberanalytics.com
Strategic Importance of this compound as a Versatile Synthetic Intermediate
The strategic value of this compound lies in the dual reactivity offered by its distinct functional groups: the vinyl bromide and the chlorophenyl ring. The vinyl bromide moiety is a highly versatile handle for introducing the 4-chlorostyrenyl unit into a target molecule via the cross-coupling reactions mentioned previously. researchgate.netmdpi.com This allows for the stereoselective formation of substituted alkenes, which are common structural motifs in biologically active compounds.
The presence of the chloro substituent on the aromatic ring provides an additional site for modification, although it is generally less reactive in palladium-catalyzed cross-coupling reactions than the bromoalkenyl group. This difference in reactivity allows for selective, sequential reactions, where the vinyl bromide is reacted first, leaving the chloro group intact for subsequent transformations. This feature makes it a valuable bifunctional building block. The compound serves as a precursor for creating more complex substituted arenes, which are key intermediates in various chemical syntheses. organic-chemistry.orgacs.org For instance, related aryl halide structures are utilized as intermediates in the synthesis of pharmaceuticals like dapagliflozin. google.comchemicalbook.com
Below are the chemical properties of this compound.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₆BrCl | cymitquimica.com |
| Molecular Weight | 217.49 g/mol | cymitquimica.com |
| Physical State | Solid | cymitquimica.com |
| InChI | InChI=1S/C8H6BrCl/c9-6-5-7-1-3-8(10)4-2-7/h1-6H | cymitquimica.com |
| InChIKey | ZTBMGKTZOOAZBH-UHFFFAOYSA-N | cymitquimica.com |
Overview of Academic Research Trajectories for this compound
Current research related to this compound and similar halogenated alkenyl arenes is focused on several key areas. A primary trajectory involves the development of more efficient and sustainable synthetic methodologies. This includes creating novel catalytic systems that offer higher yields, greater selectivity, and milder reaction conditions. For example, recent work has focused on improving reductive cross-electrophile coupling methods for vinyl bromides, achieving high yields with low catalyst loadings at room temperature and with excellent stereoretention. nih.govwisc.edu
Another significant research direction is the use of dual catalytic systems, such as merging nickel and photoredox catalysis, to facilitate the cross-coupling of vinyl halides under very mild conditions. acs.org This approach provides alternative pathways for constructing complex molecules like tertiary allylic alkylamines. acs.org
Furthermore, there is a growing emphasis on finding "green" alternatives to traditionally used reagents. While vinyl bromide is a powerful synthetic tool, its gaseous nature and potential hazards have prompted researchers to explore substitutes like vinyl esters and sulfonates, which have higher boiling points and are easier to handle. mdpi.com Research into the synthesis of vinyl bromides themselves is also active, with studies exploring new routes from a variety of starting materials like ketones, alkynes, and acrylic acids. researchgate.net These research efforts collectively aim to enhance the synthetic utility of compounds like this compound, making them more accessible and their application in complex syntheses more efficient and environmentally benign.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-benzyl-1,4-dihidronicotinamide |
| 1-iodonaphthalene |
| 2,2′-bipyridine |
| 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) |
| 5-bromo-2-chlorobenzoic acid |
| acetylene |
| Alkenyldimethylsilanols |
| Benzoyl peroxide |
| Bromoethylene oxide |
| Calcium hydride |
| Carbon tetrabromide |
| Coenzyme Q10 |
| Copper(I) bromide |
| Dapagliflozin |
| di-t-butyl peroxide |
| dimethylvinylsilanol |
| Divinyltetramethyldisiloxane |
| Ethylene dibromide |
| Glutathione |
| Hydrogen bromide |
| methylvinylsiletane |
| o-chloroaniline |
| o-chlorobromobenzene |
| Oxalyl chloride |
| Phenetole |
| Phenylhydrosilane |
| Phenylsilane |
| Potassium trimethylsilanoate |
| Sodium borohydride |
| Thionyl chloride |
| Toluene |
| Triphenylphosphine (B44618) |
| Triphenylphosphine oxide |
| tris(dimethylamino)sulfonium difluorotrimethylsilicate |
| Vinyl acetate (B1210297) |
| Vinyl bromide |
| Vinyl chloride |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromoethenyl)-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrCl/c9-6-5-7-1-3-8(10)4-2-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBMGKTZOOAZBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125428-11-7 | |
| Record name | 1-(2-bromoethenyl)-4-chlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1 2 Bromoethenyl 4 Chlorobenzene
Regio- and Stereoselective Approaches to (E)- and (Z)-1-(2-Bromoethenyl)-4-chlorobenzene
The ability to selectively synthesize either the (E) or (Z) isomer of 1-(2-bromoethenyl)-4-chlorobenzene is a key challenge that has been addressed through various sophisticated synthetic strategies. These methods leverage different mechanistic pathways to control the stereochemical outcome of the olefination or halogenation step.
Vinyl Bromination Strategies
Direct bromination of a terminal alkyne, such as 4-chlorophenylacetylene, is a fundamental approach. The stereochemical outcome of the addition of hydrogen bromide (HBr) across the triple bond can be controlled by the reaction conditions. Radical addition, typically initiated by peroxides, generally leads to the anti-Markovnikov product with (E) stereochemistry. Conversely, electrophilic addition often yields the Markovnikov product, which is not the desired regioisomer.
Another strategy involves the bromination of 4-chlorostyrene (B41422). chemicalbook.comnih.gov This reaction can proceed through the addition of bromine (Br₂) to form a dibromo intermediate, followed by elimination of HBr. The stereochemistry of the elimination step can be influenced by the choice of base and reaction conditions. The use of polymer-supported bromine complexes, such as cross-linked poly-(4-vinylpyridine-styrene)-bromine, can offer enhanced stereoselectivity in bromine addition reactions.
Wittig and Horner-Wadsworth-Emmons Olefination Derivatives
The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variant are powerful tools for alkene synthesis, including vinyl bromides. masterorganicchemistry.comwikipedia.org These reactions involve the coupling of a carbonyl compound with a phosphorus ylide or a phosphonate (B1237965) carbanion, respectively.
In the context of synthesizing this compound, 4-chlorobenzaldehyde (B46862) serves as the carbonyl component. The key to this approach is the use of a bromo-substituted phosphorus reagent.
Wittig Reaction : The reaction of 4-chlorobenzaldehyde with an ylide generated from a bromomethylphosphonium salt (e.g., bromomethyltriphenylphosphonium bromide) can produce this compound. The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.org Non-stabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides tend to produce (E)-alkenes. organic-chemistry.org
Horner-Wadsworth-Emmons (HWE) Reaction : The HWE reaction generally offers superior (E)-selectivity and utilizes phosphonate carbanions, which are more nucleophilic than the corresponding ylides. wikipedia.orgalfa-chemistry.com The reaction of 4-chlorobenzaldehyde with the anion of diethyl bromomethylphosphonate would predominantly yield (E)-1-(2-bromoethenyl)-4-chlorobenzene. The byproducts of the HWE reaction are water-soluble phosphates, which simplifies purification. alfa-chemistry.comorganic-chemistry.org Modifications to the HWE reaction, such as the Still-Gennari modification, can be employed to favor the formation of (Z)-alkenes.
| Reaction | Typical Reagent for Bromovinyl Synthesis | Predominant Isomer | Key Features |
| Wittig | Bromomethyltriphenylphosphonium Bromide | (Z) (with non-stabilized ylides) | Stereoselectivity is tunable based on ylide stability and reaction conditions. organic-chemistry.org |
| HWE | Diethyl bromomethylphosphonate | (E) | Generally high (E)-selectivity; water-soluble byproducts simplify workup. wikipedia.orgorganic-chemistry.org |
Palladium-Catalyzed Vinylic Halogenation and Cross-Coupling Methods
Palladium catalysis offers a versatile platform for the synthesis of vinyl bromides with high levels of control. nih.gov These methods include direct vinylic halogenation and various cross-coupling strategies.
Vinylic Halogenation : A ruthenium-catalyzed silylative coupling followed by a halodesilylation reaction can produce (E)-β-aryl vinyl bromides from styrenes. organic-chemistry.org This two-step, one-pot procedure offers an efficient route from 4-chlorostyrene.
Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. nih.gov To form this compound, one could couple a vinylmetallic reagent with 1-bromo-4-chlorobenzene (B145707) or, conversely, couple a 4-chlorophenyl organometallic reagent with a bromo-substituted vinyl partner.
Suzuki Coupling : The reaction of 4-chlorophenylboronic acid with a vinyl bromide such as 1,2-dibromoethene (B7949689) can be controlled to produce the monosubstituted product. The choice of catalyst, ligand, and reaction conditions is critical for achieving high selectivity and yield. nih.gov
Heck Reaction : The Heck reaction can be employed to couple 4-chlorostyrene with a bromine source, although controlling regioselectivity to achieve exclusive vinylic bromination can be challenging. Alternatively, coupling of 1-bromo-4-chlorobenzene with vinyl bromide could be envisioned, but this is less common for synthesizing the target compound. researchgate.net
cine-Substitution : A novel reactivity pattern for vinyl bromides involves a palladium-catalyzed C-N coupling followed by a Michael addition, resulting in cine-substitution, where the new substituent is attached to the adjacent carbon of the original C-Br bond. rsc.orgorganic-chemistry.org This opens up alternative synthetic routes from related vinyl bromide precursors.
Halodeborylation and Vinyl Boronate Routes for Stereoselective Formation
A highly effective strategy for stereoselective vinyl bromide synthesis involves the use of vinyl boronate esters as intermediates. acs.org This approach allows for the controlled formation of either (E) or (Z) isomers.
The general sequence involves the hydroboration of a terminal alkyne, 4-chlorophenylacetylene, to generate a vinyl boronate. The stereochemistry of the hydroboration can be directed by the choice of borane (B79455) reagent and catalyst. Subsequent bromination of the vinyl boronate ester with bromine and a base like sodium methoxide (B1231860) proceeds with inversion of configuration, meaning an (E)-vinyl boronate will yield a (Z)-vinyl bromide, and vice versa. acs.org
A ruthenium-catalyzed olefin cross-metathesis can be used to synthesize functionalized vinyl pinacol (B44631) boronates, which are then stereoselectively converted into predominantly (Z)-vinyl bromides. acs.org This two-step, one-pot synthesis provides a pathway to Z-selective vinyl bromides from various olefins. acs.org A boron-Wittig reaction represents another innovative method to produce vinyl boronates from aldehydes, which can then be converted to the desired vinyl bromides. nih.govnih.gov
Functionalization of Related Halogenated Styrene (B11656) Derivatives as Precursors
The synthesis of this compound can be efficiently achieved by modifying readily available halogenated styrene precursors. 4-Chlorostyrene is a primary starting material for methods involving direct vinylic halogenation or addition-elimination sequences. chemicalbook.comnih.gov
Another key precursor is 4-bromo-1-chlorobenzene. chemicalbook.com This compound can undergo various palladium-catalyzed cross-coupling reactions with vinylating agents. For example, coupling with vinyltributyltin (Stille coupling) or vinylboronic acid derivatives (Suzuki coupling) can introduce the vinyl group, which would then require subsequent bromination. A more direct approach involves coupling with a pre-formed bromoethenyl organometallic reagent.
The synthesis can also start from 5-bromo-2-chlorobenzoic acid, which can be converted into 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) through a series of reactions including Friedel-Crafts acylation and reduction. google.comchemicalbook.com While this specific product is more complex, the initial steps demonstrate the functionalization of a related halogenated benzene (B151609) derivative.
Optimization of Reaction Conditions and Yields for Scalable Synthesis
For any synthetic route to be practical, especially for large-scale production, optimization of reaction conditions is paramount. This involves maximizing the chemical yield, minimizing reaction times, using cost-effective and environmentally benign reagents, and simplifying purification procedures.
Catalyst Selection : In palladium-catalyzed reactions, the choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand (e.g., phosphines like PPh₃, P(t-Bu)₃) is critical. organic-chemistry.org High-turnover catalysts can significantly reduce the required catalyst loading, lowering costs and residual metal contamination.
Base and Solvent Effects : The choice of base and solvent can dramatically influence reaction rates and selectivities. For instance, in HWE reactions, strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often employed. researchgate.net The solvent system can also affect the stereochemical outcome.
Temperature and Concentration : These parameters are often optimized to find a balance between reaction rate and selectivity. Microwave irradiation has been shown to dramatically shorten reaction times for some transformations, such as the preparation of (E)-β-arylvinyl bromides from 3-arylpropenoic acids. organic-chemistry.org
One-Pot Procedures : Combining multiple synthetic steps into a single "one-pot" process, such as the ruthenium-catalyzed silylative coupling followed by halodesilylation, avoids the need for intermediate purification, saving time, and reducing solvent waste, which is highly desirable for scalable synthesis. organic-chemistry.org
| Parameter | Optimization Goal | Example |
| Catalyst/Ligand | High turnover, selectivity, low cost | Use of Pd₂(dba)₃ with PPh₃ in cross-coupling reactions. organic-chemistry.org |
| Base | Efficient proton abstraction, minimal side reactions | Use of Cs₂CO₃ in palladium-catalyzed couplings. organic-chemistry.org |
| Solvent | Good solubility, optimal polarity, ease of removal | Dioxane or THF for cross-coupling and olefination reactions. organic-chemistry.orgresearchgate.net |
| Temperature | Faster reaction rate without compromising selectivity | Microwave irradiation to accelerate reactions. organic-chemistry.org |
| Procedure | Increased efficiency, reduced waste | One-pot multi-step syntheses to avoid intermediate isolation. organic-chemistry.orgacs.org |
Chemical Reactivity and Mechanistic Investigations of 1 2 Bromoethenyl 4 Chlorobenzene
Reactivity of the Ethenyl Bromide Moiety
The ethenyl bromide portion of 1-(2-bromoethenyl)-4-chlorobenzene is the primary site of its most significant and synthetically useful reactions.
Nucleophilic Vinylic Substitution Reactions
Vinyl halides such as this compound are generally unreactive toward nucleophilic substitution reactions. doubtnut.com This reduced reactivity is attributed to the double bond character of the carbon-bromine bond, which makes it stronger and more difficult to break compared to a typical alkyl halide bond. doubtnut.com The sp² hybridization of the carbon atom in the C-Br bond also contributes to its unreactivity.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound is a suitable substrate for several such reactions, primarily involving the reactive C(sp²)-Br bond of the bromoethenyl group. The stability of the carbon-chlorine bond in the chlorobenzene (B131634) ring is significantly higher, often requiring more forcing conditions or specialized catalytic systems to participate in cross-coupling. chlorobenzene.ltd
Common palladium-catalyzed cross-coupling reactions involving the vinyl bromide moiety include:
Suzuki-Miyaura Coupling: This reaction pairs the vinyl bromide with an organoboron compound, typically a boronic acid or ester, to form a new C(sp²)-C(sp²) bond. These reactions are known for their mild conditions and tolerance of a wide range of functional groups. uwindsor.ca
Heck Coupling: In the Heck reaction, the vinyl bromide is coupled with an alkene to form a new, more substituted alkene. This reaction is a powerful tool for the construction of complex olefinic structures.
Sonogashira Coupling: This reaction involves the coupling of the vinyl bromide with a terminal alkyne, providing a direct route to conjugated enynes. nih.gov The reaction is typically carried out in the presence of a copper(I) co-catalyst. nih.gov
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Product Type | Catalyst System (Typical) |
| Suzuki-Miyaura | Organoboron Reagent | Substituted Alkene | Pd(PPh₃)₄ / Base |
| Heck | Alkene | Substituted Alkene | Pd(OAc)₂ / Ligand / Base |
| Sonogashira | Terminal Alkyne | Conjugated Enyne | PdCl₂(PPh₃)₂ / CuI / Base |
A critical aspect of palladium-catalyzed cross-coupling reactions involving vinyl halides is the stereochemical outcome of the newly formed double bond. In many cases, these reactions proceed with retention of configuration, meaning that the stereochemistry (E or Z) of the starting vinyl bromide is preserved in the product. This stereospecificity is highly valuable for the synthesis of complex molecules where precise control over double bond geometry is essential. The ability to form stereodefined dienes and trienes through the cross-coupling of (E)- or (Z)-1-alkenylboron reagents with 1-halo-1-alkenes highlights the level of stereocontrol achievable. uwindsor.ca Recent research has also focused on the enantioselective construction of C(sp²)–C(sp³) atropisomers, demonstrating advanced stereocontrol in bond formation. nih.gov
The performance of the palladium catalyst in cross-coupling reactions is heavily influenced by the nature of the ancillary ligands. nih.gov These ligands play a crucial role in stabilizing the palladium center, modulating its reactivity, and influencing the selectivity of the reaction. chlorobenzene.ltd For challenging substrates, such as those containing the relatively inert chlorobenzene moiety, the development of specialized ligands is often necessary to achieve efficient coupling. chlorobenzene.ltd For instance, the use of biarylphosphine ligands has been shown to create highly active and versatile palladium catalysts for C-N cross-coupling reactions. nih.gov The design of ligands that can guide the catalyst to the desired reaction site and facilitate the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—is an active area of research. uwindsor.cathieme-connect.de
Radical Reactions and Atom Transfer Radical Addition (ATRA)
The vinyl bromide moiety of this compound can also participate in radical reactions. Atom Transfer Radical Addition (ATRA) is a notable example, where a radical is generated and adds across the double bond. nih.govnih.gov This process allows for the simultaneous formation of a new carbon-carbon and a carbon-halogen bond. nih.gov These reactions are often initiated by photoredox catalysis under mild conditions. nih.gov The regioselectivity of the radical addition is typically governed by the formation of the more stable radical intermediate. libretexts.orgtutorsglobe.com In the case of this compound, the addition of a radical would likely occur at the carbon atom further from the aromatic ring to generate a more stabilized benzylic-type radical.
Table 2: Key Steps in a Generic Radical Addition Reaction
| Step | Description |
| Initiation | Formation of the initial radical species, often from a peroxide initiator. libretexts.orgucsb.edu |
| Propagation | The radical adds to the alkene, forming a new radical intermediate which then abstracts an atom (e.g., hydrogen or halogen) from another molecule to form the product and regenerate a radical. libretexts.orgucsb.edu |
| Termination | Two radicals combine to end the chain reaction. ucsb.edu |
Cycloaddition and Polymerization Reactions Initiated by the Vinylic Group
The double bond of the ethenyl group can act as a dienophile or a dipolarophile in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic structures. Additionally, the vinylic group can undergo polymerization. Free radical polymerization, initiated by a radical species, is a common method for polymerizing vinyl compounds. tutorsglobe.com In this process, the initiator radical adds to the double bond, creating a new radical that can then add to subsequent monomer units, leading to the formation of a polymer chain.
Hydrogenation and Selective Reduction Pathways of the Ethenyl Moiety
The ethenyl moiety of this compound is susceptible to hydrogenation, a reaction that involves the addition of hydrogen across the carbon-carbon double bond. This process typically requires a metal catalyst, such as palladium, platinum, or nickel, to facilitate the reaction. The primary product of the complete hydrogenation of the ethenyl group is 1-(2-bromoethyl)-4-chlorobenzene.
Selective reduction is a key consideration in the hydrogenation of this molecule. The goal is often to reduce the alkene without affecting the aryl-chlorine or vinyl-bromine bonds, a process known as chemoselective hydrogenation. The relative reactivity of these functional groups under hydrogenation conditions generally sees the alkene as the most easily reduced. The carbon-halogen bonds, particularly the aryl chloride bond, are typically more resistant to hydrogenolysis (cleavage by hydrogen).
However, aggressive reaction conditions, such as high hydrogen pressure, elevated temperatures, or highly active catalysts (like palladium on carbon under certain conditions), can lead to the cleavage of the C-Br and C-Cl bonds. This can result in the formation of by-products like 1-ethyl-4-chlorobenzene, 4-ethylphenyl bromide, or even ethylbenzene. The choice of catalyst and reaction conditions is therefore critical to steer the reaction towards the desired selectively reduced product.
Table 1: Potential Products of Hydrogenation
| Reactant | Reagents/Conditions | Major Product | Potential By-products |
| This compound | H₂, Pd/C (mild conditions) | 1-(2-Bromoethyl)-4-chlorobenzene | 1-Ethyl-4-chlorobenzene, Ethylbenzene |
| This compound | H₂, Raney Nickel (vigorous) | Ethylbenzene | 1-Ethyl-4-chlorobenzene |
Elimination Reactions and By-product Formation from the Ethenyl Bromide
The vinyl bromide functional group in this compound can undergo elimination reactions, typically in the presence of a strong base. openstax.org This reaction involves the removal of a hydrogen atom from the adjacent carbon and the bromide ion, leading to the formation of a carbon-carbon triple bond. This process, known as dehydrobromination, yields 1-chloro-4-ethynylbenzene (B13528) as the primary product.
The mechanism for this transformation is typically an E2 (elimination, bimolecular) reaction, where the base abstracts a proton and the bromide leaving group departs in a single, concerted step. quora.com The rate of this reaction is dependent on the concentration of both the substrate and the base. quora.com Strong, non-nucleophilic bases such as sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK) are often employed to favor elimination over potential nucleophilic substitution.
By-product formation can occur, particularly if the reaction conditions are not carefully controlled. For instance, if a nucleophilic base is used, a competing substitution reaction might occur, though this is generally less favorable on an sp²-hybridized carbon. Under certain conditions, further reactions of the alkyne product could also take place.
Reactivity of the Aryl Halide Moiety (4-chlorobenzene)
Electrophilic Aromatic Substitution on the Chlorobenzene Ring
The chlorobenzene ring in this compound can undergo electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.org The reactivity of the ring and the position of substitution (regioselectivity) are governed by the electronic effects of the existing substituents: the chlorine atom and the 2-bromoethenyl group.
Both the chlorine atom and the bromoethenyl group are considered deactivating groups, meaning they decrease the rate of electrophilic substitution compared to benzene (B151609) itself. wou.edu This is due to their electron-withdrawing inductive effects. However, the chlorine atom is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. wou.edu This is because the lone pairs on the chlorine can be donated to the ring through resonance, stabilizing the cationic intermediate (the Wheland intermediate) formed during the attack at these positions. lumenlearning.com
Table 2: Directing Effects in Electrophilic Aromatic Substitution
| Substituent | Electronic Effect | Directing Influence | Preferred Position of Attack |
| -Cl | Inductively withdrawing, resonance donating | Deactivating, ortho, para-directing | ortho (C2, C6) |
| -CH=CHBr | Inductively withdrawing | Deactivating, meta-directing (relative to itself) | N/A (outweighed by -Cl) |
Nucleophilic Aromatic Substitution on the Chlorobenzene Ring
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group, such as a halide, on an aromatic ring by a nucleophile. wikipedia.org For chlorobenzene itself, this reaction is notoriously difficult and requires extreme conditions of high temperature and pressure, such as in the Dow process for phenol (B47542) synthesis. youtube.com This is due to the high strength of the C-Cl bond, which has partial double-bond character from resonance, and the electronic repulsion between the electron-rich aromatic ring and an incoming nucleophile. youtube.com
SNAr reactions are facilitated by the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions relative to the leaving group. masterorganicchemistry.comyoutube.com These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. wikipedia.org In this compound, the bromoethenyl group is electron-withdrawing but is not considered a sufficiently powerful activator to enable SNAr reactions on the chlorobenzene ring under standard laboratory conditions. Therefore, displacing the chloride with nucleophiles like hydroxides or amides would require harsh conditions, and the reaction is generally unfavorable.
Palladium-Catalyzed C-Cl Activation and Cross-Coupling
The carbon-chlorine bond in this compound can be activated and participate in palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds. However, the activation of aryl chlorides is generally more challenging than that of aryl bromides or iodides due to the stronger C-Cl bond. nih.gov
Modern palladium catalysis often employs specialized ligands (e.g., bulky, electron-rich phosphines) that facilitate the oxidative addition of the palladium(0) catalyst to the C-Cl bond, which is the rate-determining step of the catalytic cycle. nih.govscispace.com Once the aryl-palladium(II) complex is formed, it can undergo transmetalation with a suitable coupling partner (like an organoboron compound in a Suzuki reaction) followed by reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nih.gov The key challenge in the context of this compound is the presence of the more reactive C-Br bond, which complicates selective C-Cl coupling (see Section 3.3).
Chemoselectivity and Regioselectivity in Multifunctional Transformations
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. oxfordsciencetrove.com this compound is an excellent substrate for studying chemoselectivity due to its three distinct reactive sites: the C=C double bond, the C-Br bond, and the C-Cl bond.
In palladium-catalyzed cross-coupling reactions , a high degree of chemoselectivity is observed. The relative reactivity of carbon-halogen bonds towards oxidative addition to palladium(0) is C-I > C-Br > C-Cl. Therefore, a cross-coupling reaction on this compound will almost exclusively occur at the more reactive vinyl bromide (C-Br) position, leaving the aryl chloride (C-Cl) bond intact. Achieving cross-coupling at the C-Cl site would require the C-Br site to be reacted first or the use of highly specialized catalytic systems designed for C-Cl activation that might overcome this inherent reactivity difference.
In hydrogenation reactions , the alkene double bond is generally the most reactive site. Selective reduction of the double bond without cleaving the C-Br or C-Cl bonds can be achieved under mild conditions.
Regioselectivity , the preference for reaction at one position over another within the same functional group, is most relevant to electrophilic aromatic substitution on this molecule. wikipedia.org As discussed in section 3.2.1, the combined directing effects of the chloro and bromoethenyl substituents determine the position of the incoming electrophile. The powerful ortho, para-directing nature of the chlorine atom will guide the new substituent primarily to the positions ortho to it. wou.edu
Table 3: Summary of Chemo- and Regioselectivity
| Reaction Type | Reagent Type | Most Reactive Site (Chemoselectivity) | Outcome (Regioselectivity) |
| Pd-Catalyzed Cross-Coupling | Organometallic reagents (e.g., R-B(OH)₂) | Vinyl C-Br bond | Substitution at the C-Br position |
| Hydrogenation | H₂ / Metal Catalyst | Ethenyl C=C bond | Reduction to an ethyl group |
| Elimination | Strong, non-nucleophilic base | Vinyl C-H and C-Br bonds | Formation of an alkyne |
| Electrophilic Aromatic Substitution | Electrophiles (e.g., NO₂⁺) | Aromatic Ring C-H bonds | Substitution ortho to the chlorine atom |
Advanced Mechanistic Elucidation Studies of this compound
The chemical reactivity of this compound is a subject of significant interest within the field of organic synthesis, particularly concerning its participation in palladium-catalyzed cross-coupling reactions. While specific, in-depth mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, a robust understanding of its reactivity can be extrapolated from comprehensive studies on analogous vinyl halides. These studies provide a framework for predicting and interpreting the kinetic behavior, reaction pathways, and intermediates involved in transformations of this compound.
Kinetic Studies and Reaction Rate Determination
Kinetic studies are fundamental to understanding reaction mechanisms, providing insights into the rate-determining steps and the influence of various reaction parameters. For vinyl halides like this compound, which are common substrates in cross-coupling reactions, kinetic analyses of related systems offer valuable predictive power.
In the context of palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings, the rate of reaction is often dependent on the concentrations of the catalyst, substrate, and coupling partner. For instance, in Suzuki cross-coupling reactions, kinetic studies have shown that the reaction rate can be first-order with respect to the catalyst and the aryl halide. mdpi.comlibretexts.org The rate may also exhibit a fractional or zero-order dependence on the base and the boronic acid, depending on the specific reaction conditions and the catalytic cycle's rate-limiting step. researchgate.net
The table below illustrates typical reaction parameters that are varied in kinetic studies of Suzuki cross-coupling reactions, which would be applicable to investigations involving this compound. mdpi.com
| Parameter Varied | Range of Variation | Purpose of Variation |
| Pd Catalyst Concentration | 0.1 - 1.5 mol% | To determine the order of reaction with respect to the catalyst. |
| Substrate Concentration | 0.5 - 2.0 mmol | To determine the order of reaction with respect to the aryl halide. |
| Phenylboronic Acid Amount | 1.5 - 2.0 mmol | To assess the impact of the coupling partner's concentration. |
| Base Amount | 1.5 - 2.0 mmol | To evaluate the role of the base in the catalytic cycle. |
| Temperature | 40 - 70 °C | To determine the activation energy of the reaction. |
This table is illustrative and based on typical kinetic studies of Suzuki cross-coupling reactions.
In Heck reactions, the rate-determining step can vary depending on the reaction conditions, such as the ligand-to-palladium ratio. researchgate.net For some systems, migratory insertion is the turnover-limiting step, while for others, it may be the coordination of the olefin. researchgate.net
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating reaction mechanisms at a molecular level. nih.gov Such studies provide detailed information about the energies of reactants, intermediates, transition states, and products, allowing for the mapping of entire reaction pathways. nih.govmit.edu
For palladium-catalyzed cross-coupling reactions involving vinyl halides, computational models have been used to investigate the elementary steps of the catalytic cycle: oxidative addition, transmetalation (in the case of Suzuki or Stille reactions) or olefin insertion (in Heck reactions), and reductive elimination. libretexts.orgacs.org These models can predict the preferred stereochemistry of the products and explain the chemo- and regioselectivity observed experimentally.
A computational investigation into the palladium-catalyzed formylation of aryl bromides provided a detailed mechanistic model, suggesting that the turnover-limiting sequence involves a combination of migratory insertion and dihydrogen activation steps. acs.org Similarly, theoretical studies on the Suzuki reaction have helped to elucidate the role of the base in activating the boronic acid. scielo.br
In the case of this compound, computational modeling could be employed to:
Calculate the energy barrier for the oxidative addition of the C-Br bond to a Pd(0) complex.
Model the transition states for the subsequent steps in various coupling reactions (e.g., Suzuki, Heck, Sonogashira).
Investigate the electronic effects of the 4-chloro substituent on the reaction profile.
Predict the relative stabilities of potential intermediates.
The following table presents a hypothetical summary of computationally derived energy barriers for a Suzuki coupling reaction, which could be a target for studies on this compound.
| Mechanistic Step | Transition State | Calculated Energy Barrier (kcal/mol) |
| Oxidative Addition | [Ar-Pd(II)-Br(L)2]‡ | 10-15 |
| Transmetalation | [Ar-Pd(II)-Ar'(L)2]‡ | 15-20 |
| Reductive Elimination | [Ar-Ar']-Pd(0)(L)2‡ | 5-10 |
This table is a hypothetical representation of data that could be obtained from computational modeling studies.
Investigation of Intermediates and Reaction Pathway Identification
The direct observation or trapping of reaction intermediates is a powerful method for confirming a proposed reaction mechanism. In palladium-catalyzed cross-coupling reactions, various palladium(II) intermediates have been identified and characterized.
The generally accepted mechanism for reactions like the Suzuki, Stille, and Sonogashira couplings proceeds through a catalytic cycle involving Pd(0) and Pd(II) species. libretexts.orgwikipedia.orgwikipedia.org The cycle typically begins with the oxidative addition of the vinyl halide (in this case, this compound) to a Pd(0) complex, forming a square planar Pd(II) intermediate. nih.gov This is followed by transmetalation with an organometallic reagent (e.g., organoboron, organotin, or a copper acetylide) or insertion of an alkene in the case of a Heck reaction. acs.orgwikipedia.orgorganic-chemistry.org The final step is reductive elimination, which forms the C-C coupled product and regenerates the Pd(0) catalyst. libretexts.org
Studies have shown that anionic palladium complexes, such as [Pd(0)L2Cl]⁻ and [ArPd(II)I(Cl)L2]⁻, can be crucial intermediates, influencing the kinetics and outcome of the reaction. nih.govresearchgate.net The nature of the ligands (L) on the palladium center also plays a critical role in the stability and reactivity of these intermediates.
In the context of this compound, a likely reaction pathway in a Suzuki coupling would involve the following key intermediates:
Oxidative Addition Product: A vinylpalladium(II) bromide complex, specifically [ (4-ClC6H4CH=CH)Pd(II)(Br)(L)2 ], would form after the initial reaction with the Pd(0) catalyst.
Transmetalation Intermediate: Following the introduction of an organoboron reagent in the presence of a base, a diorganopalladium(II) complex, [ (4-ClC6H4CH=CH)Pd(II)(R)(L)2 ], would be generated.
Reductive Elimination Precursor: This diorganopalladium(II) complex would then undergo reductive elimination to yield the final coupled product and the regenerated Pd(0) catalyst.
Recent research has also highlighted alternative reaction pathways, such as cine-substitution, where the incoming group attaches to the carbon atom that was not bonded to the leaving group, which has been observed for vinyl bromides. rsc.org
Applications of 1 2 Bromoethenyl 4 Chlorobenzene As a Key Building Block in Advanced Organic Synthesis and Materials Science
Construction of Complex Conjugated Systems and Oligomers
The synthesis of conjugated systems, which are characterized by alternating single and multiple bonds, is fundamental to the development of organic electronic materials. 1-(2-Bromoethenyl)-4-chlorobenzene is an ideal precursor for such systems due to its suitability for powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura and Heck couplings. wikipedia.orgwikipedia.org
The vinyl bromide moiety is particularly reactive in palladium-catalyzed couplings. In a Suzuki coupling , this site can react selectively with an organoboron compound (like an arylboronic acid) to form a new carbon-carbon bond, extending the conjugated π-system. wikipedia.orgorganic-chemistry.org For example, coupling with phenylboronic acid would yield a stilbene (B7821643) derivative, a core structure in many photoactive materials. The aryl chloride can subsequently be reacted under more forcing conditions, allowing for the stepwise construction of well-defined oligomers.
Similarly, the Heck reaction allows for the coupling of the vinyl bromide with an alkene, providing another route to extend conjugation. wikipedia.orgorganic-chemistry.org This reaction forms a new carbon-carbon bond and typically results in a trans-configured double bond, which is beneficial for creating planar, highly conjugated structures. organic-chemistry.org The ability to perform these reactions sequentially makes this compound a powerful tool for synthesizing precisely structured conjugated oligomers with tailored electronic properties.
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions with this compound
| Reaction Name | Coupling Partner | Reactive Site on Building Block | Resulting Structure Motif |
| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | C(vinyl)-Br | Aryl-substituted stilbene |
| Heck Coupling | Alkene (e.g., Styrene) | C(vinyl)-Br | Substituted butadiene |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C(vinyl)-Br | En-yne system |
| Buchwald-Hartwig Amination | Amine (R₂NH) | C(vinyl)-Br | Enamine |
Precursors for Advanced Polymer Architectures
The dual functionality of this compound also makes it a promising candidate for the synthesis of advanced polymers with precisely controlled architectures and properties.
As a substituted styrene (B11656), the vinyl group of this compound can participate in polymerization reactions. While styrenes can be prone to uncontrolled polymerization, modern techniques could potentially be employed to create well-defined polymers. acs.org The resulting polymer would feature a polyethylene-type backbone with pendant 4-chlorophenyl and bromo groups at alternating carbons. Such a polymer would be inherently functionalized, with the halogen atoms serving as handles for further modification. For instance, graft copolymers could be synthesized by initiating the polymerization of other vinyl monomers from the polymer backbone. acs.orgacs.org
The true potential of a polymer derived from this compound lies in the post-polymerization modification of its halogenated pendant groups. The bromine and chlorine atoms distributed along the polymer chain can be replaced or transformed through various chemical reactions. This allows for the precise tuning of the final material's properties, such as solubility, thermal stability, and optoelectronic characteristics. For example, the bromine atoms could be selectively converted into other functional groups via nucleophilic substitution or further cross-coupling reactions, introducing new properties to the material without altering the polymer backbone.
Synthesis of Heterocyclic Compounds Incorporating Aryl-Ethenyl Motifs
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The aryl-ethenyl motif of this compound serves as an excellent starting point for constructing a variety of heterocyclic systems. The vinyl bromide is a key functional group for intramolecular and intermolecular cyclization reactions.
For instance, palladium-catalyzed C-N or C-O bond-forming reactions (e.g., Buchwald-Hartwig amination) with appropriate bifunctional reagents can lead to the formation of nitrogen- or oxygen-containing rings. A reaction with an amine that also contains a nucleophilic group could lead to a tandem reaction, first forming an enamine, followed by an intramolecular cyclization to build the heterocyclic core. The versatility of vinyl halides in forming heterocycles is well-documented, making this building block a promising substrate for generating novel and complex cyclic structures. acs.orgnih.gov
Design and Synthesis of Photoactive and Optoelectronic Materials
Materials that interact with light are critical for applications ranging from organic light-emitting diodes (OLEDs) to sensors. researchgate.netmdpi.com The extended π-conjugation in derivatives of this compound makes them attractive candidates for photoactive materials. mdpi.com By using the cross-coupling reactions described in section 4.1, complex conjugated molecules with significant absorption and emission properties can be synthesized. rsc.org
The presence of heavy atoms like bromine and chlorine can also influence the photophysical properties of the resulting molecules. These atoms can promote intersystem crossing (the transition between singlet and triplet excited states), a phenomenon that is crucial for applications such as phosphorescent OLEDs and photodynamic therapy. The selective functionalization of the bromo and chloro positions allows for fine-tuning of the electronic structure, thereby controlling the color (wavelength) and efficiency of light emission or absorption. nih.gov
Utilization in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. Halogen bonding, a directional interaction between a halogen atom and a Lewis base, has emerged as a powerful tool for engineering self-assembled structures.
This compound possesses two different halogen atoms capable of participating in such interactions. The bromine and chlorine atoms can form halogen bonds with each other (X···X') or with other Lewis basic sites like π-systems (X···π). rsc.org This capability could be exploited to guide the self-assembly of the molecule into well-ordered one-, two-, or three-dimensional architectures in the solid state. By designing molecules that incorporate this building block, it is possible to program the formation of complex supramolecular structures with emergent properties, such as liquid crystallinity or unique packing arrangements beneficial for charge transport in organic electronics.
Advanced Spectroscopic and Computational Elucidation of Structure and Reactivity
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis (HRMS, GC-MS, HPLC-MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₈H₆BrCl). The distinct isotopic pattern resulting from the presence of both bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl) would serve as a clear signature for the compound's identity.
GC-MS and HPLC-MS: When coupled with chromatographic techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), mass spectrometry can be used to analyze the purity of a sample and identify components in a mixture. The fragmentation pattern observed in the mass spectrum upon electron ionization (in GC-MS) would reveal characteristic losses, such as the loss of a bromine atom, a chlorine atom, or the entire bromoethenyl side chain, providing further structural confirmation.
No specific experimental mass spectrometry data, including molecular ion information or fragmentation pathways, for 1-(2-Bromoethenyl)-4-chlorobenzene could be located in the reviewed literature.
Table 2: Anticipated Mass Spectrometry Fragments for this compound This table illustrates potential key fragments and their significance.
| Fragment Ion Formula | m/z (for most abundant isotopes) | Identity/Significance |
|---|---|---|
| [C₈H₆⁷⁹Br³⁵Cl]⁺ | 216 | Molecular Ion |
| [C₈H₆³⁵Cl]⁺ | 137 | Loss of Br |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Characterization
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing the vibrations of its chemical bonds.
For this compound, the IR and Raman spectra would be expected to show characteristic absorption or scattering peaks corresponding to:
C-H stretching from the aromatic ring and the vinyl group.
C=C stretching from both the aromatic ring and the ethenyl double bond.
C-Cl stretching from the chlorobenzene (B131634) moiety.
C-Br stretching from the bromoethenyl group.
Out-of-plane C-H bending (wagging) vibrations that are characteristic of the substitution pattern on the benzene (B151609) ring and the vinyl group.
A search of the literature did not uncover any published IR or Raman spectra for this compound.
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide exact bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of molecules in the crystal lattice and identify any significant intermolecular interactions, such as halogen bonding or π-π stacking, which govern the compound's solid-state properties.
No crystallographic data for this compound is currently available in crystallographic databases.
Computational Chemistry for Electronic Structure, Reactivity Prediction, and Spectroscopic Interpretation
In the absence of experimental data, computational chemistry serves as a powerful predictive tool. Quantum mechanical methods can be used to model the molecule's properties and behavior.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations could be employed to:
Optimize the molecular geometry to find the most stable conformation.
Calculate the energies of frontier molecular orbitals (HOMO and LUMO) to predict reactivity.
Simulate NMR, IR, and Raman spectra to aid in the interpretation of experimental data, were it to become available.
Model the energetics of potential reaction pathways, such as addition reactions at the double bond or nucleophilic substitution at the vinylic carbon.
No specific DFT studies focused on the reaction energetics of this compound were found in the scientific literature.
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For a relatively rigid molecule like this compound, MD simulations could be used to explore the conformational landscape, particularly the rotation around the single bond connecting the phenyl ring and the ethenyl group. These simulations provide insight into the molecule's flexibility and its accessible shapes in different environments (e.g., in solution).
There are no published molecular dynamics simulation studies for this compound in the available literature.
Quantitative Structure-Activity Relationships (QSAR) for Reactivity Trends
Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools in physical organic chemistry and medicinal chemistry that correlate the chemical structure of a series of compounds with their measured activity. In the context of chemical reactivity, QSAR models aim to predict the rate or equilibrium constant of a reaction based on descriptors that quantify the structural, electronic, and steric properties of the molecules involved. For a compound like this compound, QSAR can provide valuable insights into how the chloro and bromo substituents modulate the reactivity of the vinyl group and the aromatic ring.
The reactivity of this compound is primarily centered around the ethenyl (vinyl) group, which can undergo various reactions such as electrophilic and radical additions. The substituents on the benzene ring, a chlorine atom at the para position and a bromine atom on the vinyl group, significantly influence the electron density distribution across the molecule, thereby affecting its reactivity.
A cornerstone of QSAR for reactivity is the Hammett equation, which provides a framework for understanding the electronic effects of substituents on the reactivity of aromatic compounds. The equation is given by:
log(k/k₀) = ρσ
where:
k is the rate constant for the reaction of a substituted compound.
k₀ is the rate constant for the reaction of the unsubstituted parent compound (e.g., styrene).
ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects.
σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a particular substituent.
For reactions involving the vinyl group of substituted styrenes, a modified Hammett equation using σ⁺ constants is often employed, as these constants account for the stabilization of a positive charge that develops at the benzylic position during the transition state of many electrophilic additions.
The reactivity of this compound in an electrophilic addition to the vinyl group would be influenced by the electronic properties of both the para-chloro and the β-bromo substituents. The chlorine atom is an electron-withdrawing group through its inductive effect (-I) but an electron-donating group through resonance (+R). For para substituents, the resonance effect often plays a significant role. The bromine atom on the vinyl group is also an electron-withdrawing group.
To illustrate the application of QSAR principles to the reactivity of this compound, a hypothetical data table can be constructed based on established substituent constants. These constants help in predicting the relative reactivity of a series of substituted styrenes in a given reaction.
Table 1: Hypothetical QSAR Data for Electrophilic Addition to Substituted Styrenes
| Compound Name | Substituent (para) | Substituent (vinyl) | Hammett Constant (σₚ) | Relative Reactivity (Predicted) |
| Styrene (B11656) | H | H | 0.00 | 1.00 |
| 4-Chlorostyrene (B41422) | Cl | H | +0.23 | Decreased |
| 4-Bromostyrene (B1200502) | Br | H | +0.23 | Decreased |
| This compound | Cl | Br | - | Significantly Decreased |
Note: The relative reactivity is predicted based on the general principle that electron-withdrawing groups decrease the rate of electrophilic addition to the vinyl group. A specific QSAR model would be needed to quantify the exact reactivity.
In a study on the structure-toxicity relationship of para-halogenated styrenes, the order of cytotoxicity was found to be 4-bromostyrene > 4-chlorostyrene > 4-fluorostyrene. nih.gov This trend was proportional to the efficiency of their bioactivation to the corresponding oxides, which is an electrophilic oxidation reaction. nih.gov This suggests that the nature of the halogen substituent directly impacts the reactivity of the vinyl group.
Beyond empirical parameters like Hammett constants, modern QSAR studies often employ a wide array of quantum chemically calculated descriptors to build more sophisticated models. These can include:
Electronic Descriptors: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, dipole moment, and atomic charges. A lower LUMO energy can indicate greater susceptibility to nucleophilic attack, while a higher HOMO energy suggests greater reactivity towards electrophiles.
Steric Descriptors: Molecular volume, surface area, and specific steric parameters that quantify the bulkiness of substituents.
Topological Descriptors: Indices that describe the connectivity of atoms within the molecule.
Table 2: Key Quantum Chemical Descriptors for Reactivity QSAR
| Descriptor | Relevance to Reactivity |
| HOMO Energy | Higher values indicate greater electron-donating ability and reactivity towards electrophiles. |
| LUMO Energy | Lower values suggest greater electron-accepting ability and reactivity towards nucleophiles. |
| HOMO-LUMO Gap | A smaller gap generally implies higher reactivity. |
| Dipole Moment | Indicates the overall polarity of the molecule, which can influence interactions with polar reagents and solvents. |
| Atomic Charges | The charge distribution on the vinyl carbons can indicate the preferred site of electrophilic or nucleophilic attack. |
For this compound, the electron-withdrawing nature of both the chloro and bromo substituents would be expected to lower the energy of the HOMO, making the compound less reactive towards electrophiles compared to styrene. The precise quantification of this effect would require a specific QSAR model developed for a relevant reaction of a series of halo-substituted styrenes.
Process Intensification and Sustainable Synthesis of 1 2 Bromoethenyl 4 Chlorobenzene
Continuous Flow Synthesis Methodologies for Enhanced Efficiency
Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering significant advantages over traditional batch processes. nih.gov The implementation of continuous flow methodologies for the synthesis of 1-(2-bromoethenyl)-4-chlorobenzene, likely through a Heck-type reaction between a chlorophenyl source and a bromoethenyl component, can lead to enhanced efficiency and safety.
Flow reactors, particularly microfluidic and packed-bed reactors, provide superior heat and mass transfer compared to batch reactors. thieme-connect.de This precise control over reaction parameters is crucial for optimizing the synthesis of this compound. For instance, in a palladium-catalyzed Heck reaction, rapid heating to the optimal temperature can significantly reduce reaction times and suppress the formation of by-products. The high surface-area-to-volume ratio in flow reactors facilitates this rapid heat exchange. thieme-connect.de
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Heat Transfer | Poor, potential for hotspots | Excellent, precise temperature control |
| Mass Transfer | Limited by stirring speed | Efficient, rapid mixing |
| Reaction Time | Often hours to days | Minutes to hours thieme-connect.de |
| Scalability | Difficult, requires larger vessels | Easier, by running the system for longer |
| Safety | Handling of large volumes of hazardous materials | Smaller reaction volumes, enhanced safety |
Catalytic Systems for Improved Selectivity and Atom Economy
The choice of catalyst is paramount in developing a selective and atom-economical synthesis of this compound. The Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, is the most probable synthetic route. organic-chemistry.orgmdpi.com
Homogeneous Catalysis Approaches
Homogeneous palladium catalysts, typically complexes with phosphine (B1218219) ligands, are widely used in Heck reactions due to their high activity and selectivity. For the synthesis of this compound, a palladium(II) precatalyst such as palladium acetate (B1210297) (Pd(OAc)₂) or a palladium(0) source like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) could be employed. uwindsor.ca
The selection of the phosphine ligand is critical for achieving high yields and selectivity. Monodentate ligands like triphenylphosphine (B44618) (PPh₃) and tri-o-tolylphosphine (B155546) (P(o-tol)₃) are common, but more sophisticated ligands can offer superior performance. nih.gov For instance, bulky electron-rich phosphines can promote the oxidative addition of less reactive aryl chlorides, which is a key step in the catalytic cycle. The use of specific ligands can also influence the regioselectivity of the reaction, ensuring the desired connectivity.
A typical homogeneous catalytic system for the synthesis of this compound would involve:
Palladium Source: Pd(OAc)₂ or PdCl₂(PPh₃)₂
Ligand: PPh₃, P(o-tol)₃, or a more advanced phosphine ligand
Base: A tertiary amine like triethylamine (B128534) (Et₃N) or an inorganic base such as potassium carbonate (K₂CO₃)
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)
Heterogeneous Catalysis and Catalyst Recycling Strategies
A significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the product, which can lead to product contamination and loss of the expensive palladium catalyst. Heterogeneous catalysts, where the palladium is supported on a solid material, offer a practical solution to this problem. researchgate.net
Recent advances have focused on developing more sophisticated supported catalysts. For example, palladium can be immobilized on polymers or encapsulated within a matrix, which can enhance stability and prevent leaching of the metal into the product. researchgate.net The use of magnetic nanoparticles as a support allows for easy catalyst separation using an external magnet.
| Catalyst Type | Advantages | Disadvantages |
| Homogeneous | High activity, high selectivity, mild reaction conditions. | Difficult to separate from product, potential for product contamination, catalyst loss. |
| Heterogeneous | Easy separation and recycling, reduced metal contamination of product, suitable for continuous flow processes. researchgate.net | Can have lower activity than homogeneous counterparts, potential for metal leaching. |
Solvent Selection and Green Chemistry Principles in Synthetic Routes
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest portion of waste in a chemical process. Traditional solvents for the Heck reaction, such as DMF and NMP, are effective but are coming under increasing scrutiny due to their toxicity. nih.gov
In the context of synthesizing this compound, the application of green chemistry principles would involve exploring more benign solvent alternatives. Recent research has highlighted several greener solvents for palladium-catalyzed cross-coupling reactions, including:
Water: Performing the reaction in an aqueous medium is highly desirable from an environmental perspective. The use of water-soluble ligands, such as sulfonated phosphines, can facilitate catalysis in water. nih.gov
Bio-derived Solvents: Solvents derived from renewable resources, such as Cyrene™ (dihydrolevoglucosenone) and γ-valerolactone (GVL), have shown promise as replacements for traditional polar aprotic solvents. rsc.org
Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, which reduces air pollution. They can also play a role in stabilizing the catalyst.
Solvent-free Conditions: In some cases, it may be possible to run the reaction neat, completely eliminating the need for a solvent. nih.gov
The selection of a greener solvent must be balanced with its impact on reaction performance. The ideal green solvent for the synthesis of this compound would not only be environmentally benign but also afford high yields and selectivity.
By-product Minimization and Waste Stream Management
A key aspect of a sustainable synthesis is the minimization of by-products and the effective management of waste streams. In the Heck reaction for the synthesis of this compound, several side reactions can occur, leading to the formation of unwanted impurities.
One of the most common side reactions is the dehalogenation of the aryl halide starting material, which would lead to the formation of chlorobenzene (B131634). Another potential by-product is the homocoupling of the aryl halide to form 4,4'-dichlorobiphenyl. The formation of these by-products reduces the yield of the desired product and complicates its purification.
Strategies to minimize by-product formation include:
Optimization of Reaction Conditions: Careful control of temperature, reaction time, and the ratio of reactants can suppress side reactions.
Ligand Selection: The choice of phosphine ligand can have a significant impact on the selectivity of the reaction.
Use of Additives: In some cases, additives can be used to suppress unwanted side reactions.
Waste stream management involves the responsible handling of all materials that are not the desired product. This includes the separation and recycling of the catalyst and solvent, as discussed in previous sections. Any remaining waste should be treated to minimize its environmental impact. The principles of green chemistry advocate for the design of synthetic routes that generate the least amount of waste possible, a concept encapsulated in the principle of atom economy. nih.gov
Future Research Directions and Emerging Opportunities
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
While the Suzuki and Heck cross-coupling reactions of 1-(2-bromoethenyl)-4-chlorobenzene are well-established, there is considerable scope for exploring new reactivity patterns. organic-chemistry.orgyoutube.com Future investigations could focus on dual cross-coupling reactions, where both the vinyl bromide and the aryl chloride moieties are selectively functionalized in one-pot or sequential steps. The development of orthogonal catalytic systems that can distinguish between these two halide positions would open up avenues for creating complex molecular architectures from this relatively simple starting material. researchgate.netacs.org
Furthermore, the vinyl bromide group presents an opportunity for transformations beyond traditional cross-coupling. Research into areas such as vinylogous substitution reactions, radical-mediated transformations, and cycloaddition reactions involving the double bond could reveal unprecedented chemical behavior. The electron-withdrawing nature of the 4-chlorophenyl group can influence the reactivity of the vinyl bromide, potentially leading to unique outcomes not observed in simpler halostyrenes.
Development of Asymmetric Synthetic Routes to Chiral Derivatives
The synthesis of chiral derivatives of this compound represents a significant and largely unexplored research area. The development of asymmetric synthetic routes to introduce chirality would be of great interest, particularly for applications in pharmaceuticals and as chiral ligands in catalysis. nih.govyoutube.com One promising approach is the use of chiral pool synthesis, starting from naturally occurring chiral molecules to build the desired scaffold. youtube.com
Future research could focus on developing catalytic asymmetric methods, such as enantioselective hydroboration of a suitable precursor alkyne to generate a chiral vinylborane, which can then be converted to the target molecule. acs.org Another avenue involves the asymmetric modification of the vinyl group, for instance, through chiral catalysis to create stereogenic centers. nih.govyoutube.com The successful development of such methods would provide access to a new class of chiral building blocks with potential applications in asymmetric synthesis.
Integration into Automated Synthesis and High-Throughput Experimentation
The amenability of this compound to cross-coupling reactions makes it an ideal candidate for integration into automated synthesis platforms and high-throughput experimentation (HTE). nih.govresearchgate.net These technologies can rapidly screen a wide array of reaction partners, catalysts, and conditions to discover new transformations and optimize existing ones. nih.govanalytical-sales.comumich.edu
Future work in this area could involve the use of robotic systems to perform parallel Suzuki or Heck reactions with a large library of boronic acids or olefins, respectively. nih.gov This would not only accelerate the discovery of new derivatives of this compound but also generate large datasets that can be used for machine learning algorithms to predict reaction outcomes and identify optimal conditions. The integration of HTE with continuous flow chemistry could also enable the efficient and scalable synthesis of promising compounds identified through screening. nih.gov
Computational Design of Novel Catalysts and Reaction Pathways
Computational chemistry, particularly density functional theory (DFT), offers a powerful tool for understanding and predicting the reactivity of this compound. acs.org Future research can leverage computational modeling to design novel catalysts with enhanced activity and selectivity for its transformation. For instance, DFT calculations can be used to study the mechanism of the Heck reaction involving this substrate, providing insights into the rate-determining steps and the role of ligands on the palladium catalyst. researchgate.net
Moreover, computational tools can be employed to explore entirely new reaction pathways that are not readily apparent from experimental observations. By modeling the interaction of this compound with various reagents and catalysts under different conditions, it may be possible to predict and subsequently verify unprecedented transformations in the laboratory. This synergy between computational design and experimental validation will be crucial for unlocking the full synthetic potential of this compound. grafiati.com
Expanding Applications in Niche Materials Science Fields
The structural motifs present in this compound suggest its potential for use in various niche areas of materials science. The conjugated system of the styrenyl group, combined with the presence of heavy atoms like bromine and chlorine, could impart interesting photophysical or electronic properties to materials derived from it.
One promising area of future research is in the synthesis of novel liquid crystals. The rod-like shape of molecules derived from this compound, which can be further elongated through cross-coupling reactions, is a key feature for the formation of liquid crystalline phases. nih.govcolorado.eduyoutube.comnih.gov The introduction of this building block into liquid crystal architectures could lead to materials with unique mesomorphic and electro-optical properties. researchgate.net
Another potential application lies in the field of polymer science. Halogenated styrenes can be polymerized to form materials with specific properties, and the presence of both bromine and chlorine in this molecule offers opportunities for post-polymerization modification. researchgate.netoup.com Research into the polymerization of this compound and its copolymers could lead to the development of new functional polymers with applications in areas such as flame retardants, dielectric materials, or as precursors for conductive polymers. rsc.orgyoutube.comyoutube.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(2-bromoethyl)-4-chlorobenzene, and how can reaction conditions be optimized for purity?
- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, 4-chlorophenethyl alcohol can react with hydrobromic acid (HBr) under acidic conditions (e.g., H₂SO₄ as a catalyst) at 80–100°C for 12–24 hours . Alternative routes involve bromination of 4-chlorophenethyl derivatives using N-bromosuccinimide (NBS) in CCl₄ under reflux .
- Optimization : Purity (>95%) is achieved via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol. Monitoring by TLC (Rf ~0.5 in 9:1 hexane:EtOAc) and GC-MS ensures minimal byproducts like di-substituted analogs .
Q. How can researchers characterize 1-(2-bromoethyl)-4-chlorobenzene using spectroscopic techniques?
- Key Data :
- ¹H NMR (CDCl₃): δ 7.3–7.2 (d, 2H, aromatic), 7.1–7.0 (d, 2H, aromatic), 3.6 (t, 2H, -CH₂Br), 2.9 (t, 2H, -CH₂- adjacent to benzene) .
- IR : Peaks at 560 cm⁻¹ (C-Br stretch), 1090 cm⁻¹ (C-Cl stretch), and 3030 cm⁻¹ (aromatic C-H) .
- Mass Spec : Molecular ion peak at m/z 219.5 (M⁺, 35% abundance), with fragments at m/z 140 ([C₆H₄Cl]⁺) and 79 ([C₂H₄Br]⁺) .
Q. What are the primary reactivity patterns of 1-(2-bromoethyl)-4-chlorobenzene in nucleophilic substitution reactions?
- Mechanistic Insight : The bromine atom is highly susceptible to substitution. For example, reaction with sodium thiophenolate (PhSNa) in DMF yields 1-(2-(phenylthio)ethyl)-4-chlorobenzene. Kinetic studies show second-order dependence on nucleophile concentration, suggesting an Sₙ2 mechanism .
- Side Reactions : Competing elimination (forming styrene derivatives) occurs at >100°C or with strong bases like KOtBu. Mitigate by using polar aprotic solvents (e.g., DMF) and lower temperatures (40–60°C) .
Advanced Research Questions
Q. How can contradictory data on the biological activity of 1-(2-bromoethyl)-4-chlorobenzene derivatives be resolved?
- Case Study : Some studies report antimicrobial activity (MIC = 8 µg/mL against S. aureus), while others show no inhibition. Resolution involves:
- Dosage Consistency : Ensure standardized MIC assays (e.g., broth microdilution per CLSI guidelines).
- Structural Confirmation : Verify derivative purity via HPLC and compare with inactive analogs (e.g., 1-(2-chloroethyl)-4-chlorobenzene) to isolate the bromine effect .
- Mechanistic Probes : Use fluorescent probes (e.g., DAPI staining) to assess membrane disruption vs. metabolic inhibition .
Q. What computational strategies are effective in predicting the crystallographic behavior of 1-(2-bromoethyl)-4-chlorobenzene?
- Tools : SHELX suite (SHELXT for structure solution, SHELXL for refinement) is recommended for small-molecule crystallography .
- Parameters : High-resolution data (<1.0 Å) and twin refinement (e.g., using HKL-3000) address disorder in the bromoethyl chain. Example: R₁ = 0.032, wR₂ = 0.085 for a monoclinic P2₁/c cell .
Q. How does the electronic nature of the 4-chlorophenyl group influence the compound’s reactivity in cross-coupling reactions?
- DFT Analysis : The electron-withdrawing chlorine para-substituent increases the electrophilicity of the adjacent ethylene group (Mulliken charge: +0.23 on C1). This facilitates Heck couplings with styrenes (Pd(OAc)₂, PPh₃, DMF, 100°C), yielding biaryl derivatives in 65–78% yield .
- Comparative Data : Replace Cl with -OCH₃ (electron-donating); reactivity drops by 40%, confirming the electronic effect .
Methodological Challenges & Solutions
Q. How to design experiments to distinguish between radical vs. ionic pathways in bromoethyl group reactions?
- Radical Traps : Add TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) to reaction mixtures. A >90% yield decrease indicates radical intermediacy.
- Isotopic Labeling : Use ⁸¹Br-labeled compound and monitor by ESI-MS for bromide release in ionic mechanisms .
Q. What are the best practices for handling 1-(2-bromoethyl)-4-chlorobenzene given its toxicity profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
